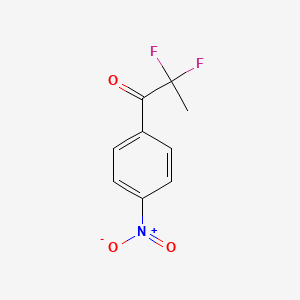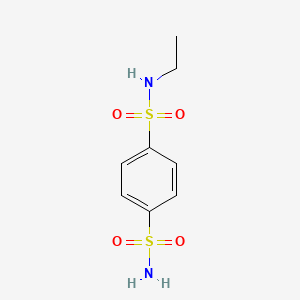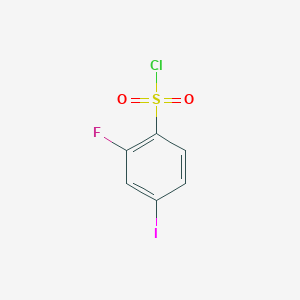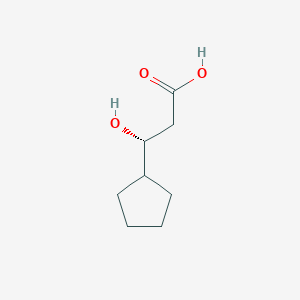![molecular formula C6H7BF2N2O2 B13473214 [6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid](/img/structure/B13473214.png)
[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid: is a boronic acid derivative with the molecular formula C6H7BF2N2O2. This compound is notable for its unique structure, which includes an amino group, a difluoromethyl group, and a boronic acid moiety attached to a pyridine ring. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with diols and other Lewis bases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid typically involves the introduction of the boronic acid group onto a pre-formed pyridine ring. One common method is the borylation of a halogenated pyridine derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction generally requires a boronic acid or boronate ester, a halogenated pyridine, a palladium catalyst, and a base under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The amino group in [6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid can undergo oxidation to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Coupled products with new carbon-carbon bonds.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, [6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used in the synthesis of pharmaceuticals that target specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and materials science applications. Its ability to form stable bonds with other molecules makes it useful in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of [6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid largely depends on its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other Lewis bases, forming stable complexes. This interaction can inhibit the activity of enzymes that rely on these functional groups, making it useful in drug development .
Comparaison Avec Des Composés Similaires
2-Amino-5-fluoropyridine: Similar in structure but lacks the boronic acid group.
5-Difluoromethyl-2-pyridylboronic acid: Similar but lacks the amino group.
3-Amino-5-fluoropyridine: Similar but lacks the difluoromethyl group.
Uniqueness: The combination of an amino group, a difluoromethyl group, and a boronic acid moiety in [6-Amino-5-(difluoromethyl)pyridin-3-yl]boronic acid makes it unique. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C6H7BF2N2O2 |
|---|---|
Poids moléculaire |
187.94 g/mol |
Nom IUPAC |
[6-amino-5-(difluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H7BF2N2O2/c8-5(9)4-1-3(7(12)13)2-11-6(4)10/h1-2,5,12-13H,(H2,10,11) |
Clé InChI |
PVYARTGZJAQLCZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)N)C(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















